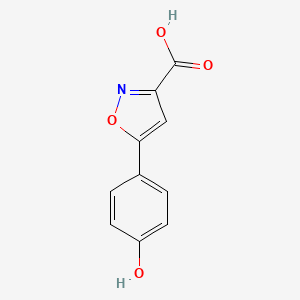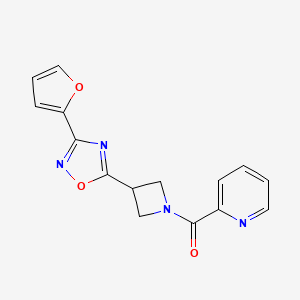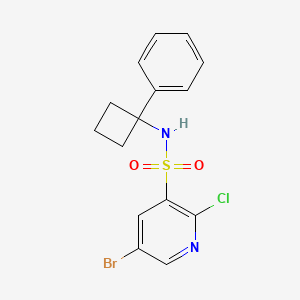
5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid” is a compound with the molecular formula C10H7NO4 . It has a molecular weight of 205.17 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid” is 1S/C10H7NO4/c12-7-3-1-6(2-4-7)9-5-8(10(13)14)11-15-9/h1-5,12H,(H,13,14) . This indicates the presence of a five-membered aromatic ring with one oxygen atom and one nitrogen atom at ring positions 1 and 2, respectively .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 205.17 . The compound is sealed in dry,2-8C for storage .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid and its derivatives are pivotal in the synthesis of functional heterocyclic compounds, playing a crucial role as starting reagents, intermediates, or precursors for chemicals with bio-pharmacological activities. These compounds are utilized in the total synthesis of natural products, drugs, herbicides, and agrochemicals. The versatility and selectivity of methods to prepare pharmacologically active isoxazoles highlight their significance in preparative chemistry, where they are synthesized through reactions involving aryl nitrile oxides and enolates of carbonyl compounds, followed by aromatization (Vitale & Scilimati, 2013).
Antimicrobial Activity
Isoxazole derivatives have demonstrated promising antimicrobial properties. Specific isoxazole compounds have shown significant antibacterial and antifungal activities against various strains, suggesting their potential utility in developing new antimicrobial agents. This underlines the importance of isoxazole compounds in contributing to the field of antimicrobial research and the development of novel therapeutic agents (Dhaduk & Joshi, 2022).
Chemosenor Applications
The synthesis of benzothiazole-based aggregation-induced emission luminogens (AIEgens) incorporating isoxazole moieties has paved the way for advanced applications in chemosensing. These AIEgens exhibit multifluorescence emissions and can act as efficient chemosensors for detecting physiological pH levels, showcasing the integration of isoxazole derivatives in developing sophisticated tools for biological and environmental monitoring (Li et al., 2018).
Carbonic Anhydrase Inhibition
Isoxazole-containing sulfonamides have been identified as potent inhibitors of carbonic anhydrase II and VII, highlighting their therapeutic potential in managing conditions such as glaucoma and neuropathic pain. This illustrates the role of isoxazole derivatives in medicinal chemistry, particularly in designing inhibitors targeting specific enzymes involved in disease pathways (Altug et al., 2017).
Herbicidal Activity
The design and synthesis of aryl-formyl piperidinone derivatives containing isoxazole moieties have led to the discovery of potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These compounds exhibit significant herbicidal activity, contributing to the development of new agrochemicals. This research illustrates the application of isoxazole derivatives in agriculture, particularly in creating more effective and environmentally friendly herbicides (Fu et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-7-3-1-6(2-4-7)9-5-8(10(13)14)11-15-9/h1-5,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQJYQJRWKEMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2737476.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2737478.png)




![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2737487.png)
![11-(4-Butoxyphenyl)-5-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2737488.png)

![4-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2737493.png)


![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide](/img/structure/B2737498.png)